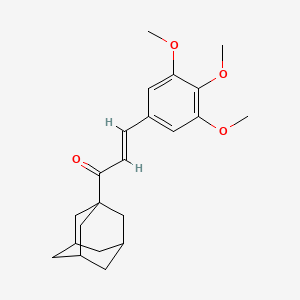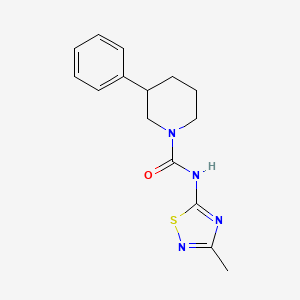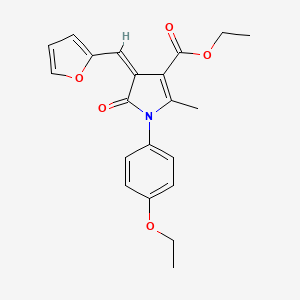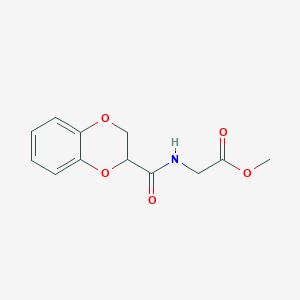![molecular formula C19H16ClNO4 B3916667 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3916667.png)
2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide
Vue d'ensemble
Description
2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide, also known as CPOD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CPOD is a derivative of coumarin, a naturally occurring compound found in many plants, which has been shown to possess a range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and PKC, as well as activate the Nrf2 pathway. In vivo studies have shown that this compound can reduce inflammation, oxidative stress, and tumor growth. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide in lab experiments is its versatility. This compound can be used in a range of assays and experiments to study various biological processes. Additionally, this compound is a synthetic compound, which means that it can be synthesized in large quantities with a high degree of purity. However, one limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro and in vivo, further studies are needed to determine its long-term effects.
Orientations Futures
There are many future directions for the study of 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide. One area of research is the development of this compound analogs with improved biological activity and reduced toxicity. Additionally, this compound could be studied in combination with other compounds to enhance its therapeutic potential. Further studies are also needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, this compound has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the disease. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
Propriétés
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-21(2)18(22)11-24-17-10-16-14(8-15(17)20)13(9-19(23)25-16)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDBRASXWMOCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-L-prolinamide](/img/structure/B3916592.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3916607.png)
![6-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3916613.png)
![N-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3916617.png)



![ethyl 1-[3-(2-hydroxyethoxy)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B3916654.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916672.png)
![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B3916677.png)

![1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3916686.png)

